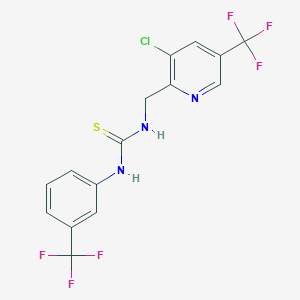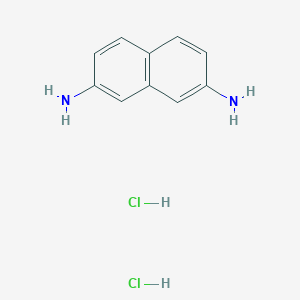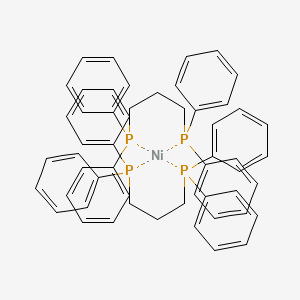
6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione is a compound with significant importance in various scientific fields It is known for its unique structure, which includes two pyrimidine rings, each containing two keto groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione typically involves the condensation of appropriate pyrimidine derivatives under controlled conditions. One common method involves the reaction of 2,4-dioxo-1H-pyrimidine-5-carbaldehyde with urea in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine diones with additional oxygen functionalities, while reduction can produce dihydroxy derivatives.
科学的研究の応用
6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological systems, including its interaction with nucleic acids and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving nucleic acid metabolism.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione involves its interaction with various molecular targets. In biological systems, it can bind to nucleic acids, influencing their structure and function. The compound may also interact with enzymes involved in nucleic acid metabolism, thereby affecting cellular processes.
類似化合物との比較
Similar Compounds
- 2,4-dioxo-1H-pyrimidin-5-yl) carbamimidothioate, hydrochloride
- N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methoxybenzamide
Uniqueness
6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione is unique due to its dual pyrimidine structure, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a variety of reactions and interactions that are not possible with simpler pyrimidine derivatives.
特性
CAS番号 |
56686-19-2 |
|---|---|
分子式 |
C8H6N4O4 |
分子量 |
222.16 g/mol |
IUPAC名 |
6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H6N4O4/c13-5-1-4(10-8(16)11-5)3-2-9-7(15)12-6(3)14/h1-2H,(H2,9,12,14,15)(H2,10,11,13,16) |
InChIキー |
UMNWSURSRFBSJW-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=O)NC1=O)C2=CNC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13107666.png)







![4-[2-[4-sulfo-N-[2-[4-sulfo-N-[2-(4-sulfoanilino)ethyl]anilino]ethyl]anilino]ethylamino]benzenesulfonic acid](/img/structure/B13107720.png)


![Ethyl 9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxylate](/img/structure/B13107748.png)


